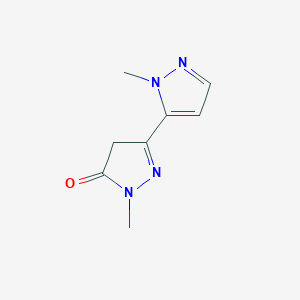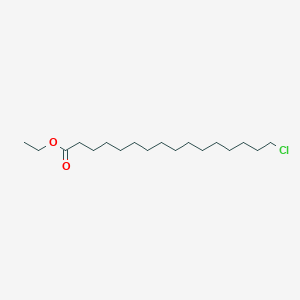
Ethyl 16-chlorohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 16-chlorohexadecanoate is an ester compound derived from hexadecanoic acid, also known as palmitic acid. This compound features a long carbon chain with a chlorine atom attached to the 16th carbon and an ethyl ester group at the terminal end. Esters like this compound are known for their relatively low reactivity and stability, making them useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 16-chlorohexadecanoate can be synthesized through the esterification of 16-chlorohexadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as Amberlyst 15, can enhance the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 16-chlorohexadecanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The chlorine atom on the 16th carbon can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: 16-chlorohexadecanoic acid and ethanol.
Reduction: 16-chlorohexadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 16-chlorohexadecanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 16-chlorohexadecanoate involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing 16-chlorohexadecanoic acid, which can then interact with various molecular targets. The chlorine atom on the 16th carbon may influence the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Ethyl hexadecanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl 16-chlorohexadecanoate: Similar structure but with a methyl ester group instead of an ethyl group.
16-chlorohexadecanoic acid: The free acid form, which is more reactive in esterification reactions .
Uniqueness: this compound is unique due to the presence of the chlorine atom on the 16th carbon, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where specific reactivity is required .
Propriétés
Formule moléculaire |
C18H35ClO2 |
|---|---|
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
ethyl 16-chlorohexadecanoate |
InChI |
InChI=1S/C18H35ClO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
Clé InChI |
LLQIPKKBHAQTDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15276745.png)
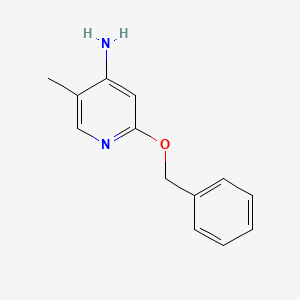
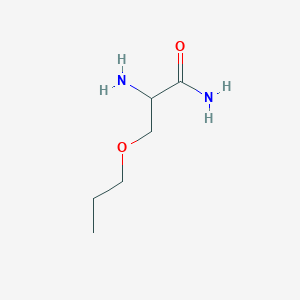
![{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B15276759.png)
![6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one](/img/structure/B15276773.png)
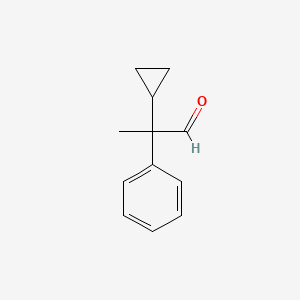
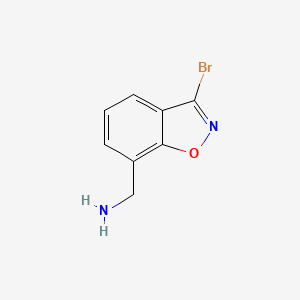
![(S)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B15276784.png)
![7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B15276811.png)
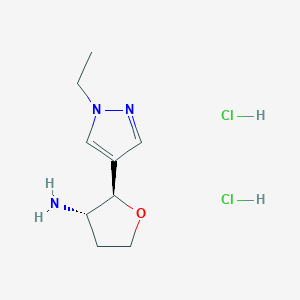
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane](/img/structure/B15276822.png)
![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15276844.png)
